molecular formula C7H9F3N2O B1472359 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1501551-82-1

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1472359
CAS No.: 1501551-82-1
M. Wt: 194.15 g/mol
InChI Key: ZGLGORXTVPUBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole-derived alcohol featuring a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a two-carbon ethanol chain at position 4 of the pyrazole ring. The compound’s structural features make it a versatile intermediate for agrochemicals and pharmaceuticals, particularly in herbicidal and antibacterial applications .

Properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-12-4-5(2-3-13)6(11-12)7(8,9)10/h4,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLGORXTVPUBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing on diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate alkylating agents under controlled conditions. The detailed synthetic routes often employ various reagents and solvents to optimize yield and purity. For instance, a study highlighted the use of N,N-diisopropylethylamine (DIPEA) in a reflux setup to achieve effective coupling reactions .

Anticancer Properties

Recent studies have shown that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, derivatives related to 1H-pyrazole have been reported to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
Compound AMDA-MB-231 (Breast)5.0
Compound BHepG2 (Liver)3.5
Compound CHeLa (Cervical)4.0

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have shown promising anti-inflammatory effects. For example, certain compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . The structure-activity relationship indicates that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory efficacy.

Table 2: Anti-inflammatory Activity

CompoundIC50 (µg/mL)Reference
Compound D60.56
Compound E57.24

Case Studies

Several case studies have been documented that explore the biological activity of pyrazole derivatives:

  • Study on Antitumor Activity : A comprehensive evaluation involving various pyrazole derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-trifluoromethyl counterparts .
  • Evaluation of Anti-inflammatory Effects : A series of experiments assessed the anti-inflammatory properties of modified pyrazoles. The results indicated that certain derivatives could significantly reduce inflammation markers in cellular models .

Molecular Modeling Studies

Molecular modeling has been employed to predict the binding affinity and interaction profiles of these compounds with target proteins associated with cancer proliferation and inflammation pathways. Such studies provide insights into optimizing chemical structures for improved biological activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is C7H8F3N3OC_7H_8F_3N_3O, with a molecular weight of approximately 195.15 g/mol. The compound features a trifluoromethyl group, which enhances its biological activity and chemical reactivity.

Pharmaceutical Applications

  • Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group in this compound enhances its efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .
  • Anti-inflammatory Properties : Pyrazole compounds have been studied for their anti-inflammatory effects. The specific structure of this compound allows it to inhibit key inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
  • Cancer Research : There is ongoing research into the use of pyrazole derivatives in cancer therapy. The unique structural features of this compound may contribute to the development of novel anticancer agents by targeting specific cancer cell lines .

Agrochemical Applications

  • Herbicides : The compound has shown promise as an intermediate in the synthesis of herbicides. Its ability to disrupt plant growth pathways positions it as a valuable component in developing effective agricultural chemicals .
  • Pesticides : Similar to its herbicidal properties, this pyrazole derivative can be utilized in formulating pesticides that target specific pests while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the National Academy of Sciences evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antibiotic development .

Case Study 2: Herbicide Development

In an agricultural study, the efficacy of this compound was tested as a precursor for a new class of herbicides. Field trials demonstrated that formulations containing this pyrazole derivative significantly reduced weed populations while maintaining crop safety, suggesting practical applications in modern agriculture .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, physicochemical properties, and structural variations of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol can be contextualized against related pyrazole and heterocyclic derivatives. Key comparisons are summarized below:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Bioactivity/Application Reference
This compound (Target Compound) C₇H₉F₃N₂O - Ethanol chain at C4 Not reported Intermediate for agrochemicals
[5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol C₁₂H₉Cl₂F₃N₂O₂ - Methanol at C4, dichlorophenoxy at C5 Not reported Bioactive small molecule
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole C₁₄H₁₀BrF₃N₄OS - Oxadiazole ring, bromobenzylthio substituent 113–114 Herbicidal (bleach effect)
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol C₁₀H₁₈N₂O₃S - Ethanol chain at C4, methanesulfonylethyl at N1 Not reported Not specified
5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (5B) C₇H₆F₃N₃O₂ - Oxadiazole ring at C4 Not reported Antibacterial intermediate

Key Observations:

Impact of Trifluoromethyl Position :

  • Derivatives with -CF₃ at position 3 (e.g., target compound) exhibit reduced antibacterial activity compared to those with -CF₃ at position 4. For example, compound 7c (-CF₃ at C5) showed EC₅₀ = 11.22 µg/mL against Xanthomonas oryzae (Xoo), while 8a (-CF₃ at C3) had EC₅₀ > 50 µg/mL .

Role of Heterocyclic Rings: Replacing the ethanol chain with an oxadiazole ring (as in 5B) alters lipophilicity and bioactivity. Oxadiazole derivatives with thioether substituents (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole) demonstrated herbicidal effects due to enhanced electrophilicity .

Substituent Effects on Bioactivity :

  • Increasing alkyl linker length in pyrazole-oxadiazole hybrids (e.g., compounds 8b–8d with n = 8–12) improved antibacterial potency against Xanthomonas species, suggesting lipophilicity is critical for membrane penetration .
  • Thiophene- or chlorothiazole-containing derivatives (e.g., , compounds 3a–3f) showed variable activity depending on electron-withdrawing substituents .

Physical Properties :

  • Melting points for oxadiazole-thioether derivatives range from 77–114°C, correlating with crystallinity influenced by halogen (Br, Cl) or aromatic substituents .

Table 2: Bioactivity Comparison of Selected Derivatives

Compound Class Substituent Features Bioactivity (EC₅₀ or Notable Effect) Organism/Application Reference
Pyrazole-ethanol (Target) Ethanol chain at C4, -CF₃ at C3 Intermediate (no direct data) Agrochemical synthesis
Pyrazole-oxadiazole (5B) Oxadiazole ring at C4 Antibacterial intermediate Xoo, Xac
Oxadiazole-thioether (5e, 5g) Bromo/chlorobenzylthio at C2 Herbicidal (bleach effect) Broadleaf weeds
Pyrazole-methanol () Dichlorophenoxy at C5 Bioactive small molecule Research applications

Preparation Methods

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol Core

The initial critical step is the preparation of the pyrazole core, 1-methyl-3-(trifluoromethyl)-1H-pyrazol , which serves as the backbone for further functionalization.

  • Method via Condensation of Ethyl 4,4,4-trifluoromethylacetoacetate and Methylhydrazine:

    This method involves reacting ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol under nitrogen atmosphere. The reaction mixture is heated to 80°C and maintained for 15 hours to form the pyrazole ring. Subsequent treatment with sodium hydroxide in ethanol at room temperature for 1 hour facilitates the formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. The product is isolated by concentration, extraction with ethyl acetate, acid washing, drying, and concentration, yielding a yellow solid with a reported yield of 97%.

  • Reaction Conditions Summary:

    Step Reagents/Conditions Temperature Time Yield (%)
    1 Ethyl 4,4,4-trifluoromethylacetoacetate + Methylhydrazine in ethanol 20–80°C 15 h -
    2 Sodium hydroxide in ethanol 20°C 1 h -
    Final Isolation and purification - - 97

Functionalization to 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

The target compound contains an ethan-1-ol side chain attached to the pyrazole ring at the 4-position. While direct literature on this exact compound is limited, common synthetic strategies for such functionalization include:

Reaction Medium and Solvent Considerations

  • The synthesis of the pyrazole core is typically performed in ethanol or aqueous media without additional solvents, as indicated in patent literature. The reaction proceeds efficiently in these green solvents, with ethanol sometimes being formed in situ during the reaction.

  • For functionalization steps, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) may be employed, especially for nucleophilic substitution or coupling reactions.

Purification and Characterization

  • Purification Techniques:

    • Extraction with organic solvents like ethyl acetate.
    • Acid-base washes to remove impurities.
    • Drying over anhydrous magnesium sulfate.
    • Chromatographic techniques including column chromatography and radial chromatography are used to separate isomeric pyrazole derivatives when necessary.
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^19F) is used to confirm the structure and purity.
    • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
    • Melting point determination and elemental analysis provide additional confirmation of compound identity.

Summary Table of Preparation Methods for 1-methyl-3-(trifluoromethyl)-1H-pyrazol Core and Functionalized Derivatives

Step Starting Material Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazole Core Synthesis Ethyl 4,4,4-trifluoromethylacetoacetate + Methylhydrazine Heat at 80°C, then NaOH treatment Ethanol 20–80°C 15 h + 1 h 97 High selectivity, aqueous or ethanol medium
Functionalization (proposed) Pyrazole-4-carboxaldehyde intermediate Reduction or nucleophilic substitution THF, DMF RT to 70°C 1–4 h Variable Requires isolation of intermediate, multi-step process

Research Findings and Notes

  • High selectivity and yield in pyrazole core formation are achieved by controlling reaction time (1–6 hours preferred) and temperature, with aqueous or ethanol media preferred to avoid additional solvents.

  • Microwave-assisted and sonication methods have been explored for pyrazole synthesis to improve reaction efficiency and product distribution, though these methods have been applied mainly to related pyrazole derivatives rather than the exact ethan-1-ol substituted compound.

  • The trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, affecting regioselectivity and reactivity during functionalization.

  • The ethan-1-ol substituent introduction may require careful control of reaction conditions to avoid side reactions and ensure regioselectivity, especially when multiple reactive sites are present on the pyrazole ring.

Q & A

Q. What are the optimized synthetic routes for 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A recommended approach involves:

  • Step 1: Reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a halogenated ethanol derivative (e.g., 2-bromoethanol) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
  • Yield Optimization: Use catalytic Pd/C or CuI for coupling efficiency improvements (yields ~65–75%) .

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

  • X-ray Crystallography: Resolve single crystals (grown in EtOAc/hexane) to confirm the pyrazole ring geometry and hydroxyl positioning .
  • NMR Analysis:
    • ¹H NMR: Peaks at δ 4.8–5.2 ppm (OH), δ 3.7–4.1 ppm (CH₂-OH), and δ 6.8–7.2 ppm (pyrazole protons) .
    • ¹³C NMR: CF₃ groups appear at ~120–125 ppm (quartet, J = 280–300 Hz) .
  • FTIR: O-H stretch at 3200–3400 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

Common Pitfalls:

  • Hydroxyl proton exchange in D₂O may obscure ¹H NMR signals; use deuterated DMSO for stability .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance: The CF₃ group at position 3 reduces nucleophilic substitution rates at position 4. Kinetic studies (via LC-MS monitoring) show a 30% decrease in reactivity compared to non-CF₃ analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.